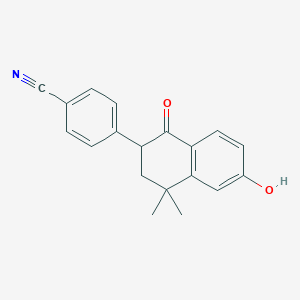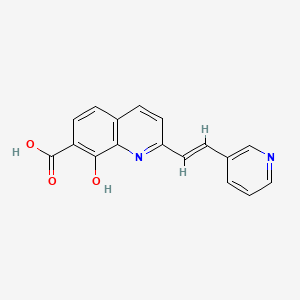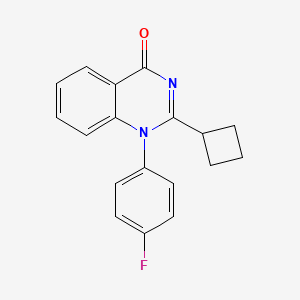
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
化学反応の分析
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects.
類似化合物との比較
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: The parent compound, which lacks the ethyl and fluorophenyl substitutions.
2-Fluoro-1,8-naphthyridine: Similar structure but without the hydroxy and ethyl groups.
4-Hydroxy-1,8-naphthyridine: Lacks the ethyl and fluorophenyl groups but retains the hydroxy group.
The unique combination of the ethyl, fluorophenyl, and hydroxy groups in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in research.
特性
CAS番号 |
65872-59-5 |
|---|---|
分子式 |
C16H13FN2O2 |
分子量 |
284.28 g/mol |
IUPAC名 |
3-ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C16H13FN2O2/c1-2-10-14(20)11-6-5-9-18-15(11)19(16(10)21)13-8-4-3-7-12(13)17/h3-9,20H,2H2,1H3 |
InChIキー |
NHUJNSFRLONVGR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)



